L-Ornithine hydrochloride

Description

Historical Perspectives on L-Ornithine Research

The discovery of L-ornithine dates back to 1877 by Jaffé, who first isolated it from the excrement of chickens, hence its name derived from the Greek word "ornis," meaning bird. biocrates.commerckmillipore.com A pivotal moment in understanding its biological significance came in 1932 when Hans Krebs and his student Kurt Henseleit identified the urea (B33335) cycle, also known as the ornithine cycle. biocrates.com This was the first metabolic cycle to be fully described, and it highlighted L-ornithine's essential role as an intermediate. biocrates.com The complete laboratory notebooks of Krebs and Henseleit have been preserved, providing a detailed record of this landmark discovery. biocrates.com

Academic Context of L-Ornithine Hydrochloride within Amino Acid Metabolism

L-ornithine is a central figure in nitrogen metabolism. creative-proteomics.comwikipedia.org It is synthesized in the human body, primarily in the liver and kidneys, through the hydrolysis of L-arginine by the enzyme arginase, which also produces urea. creative-proteomics.compatsnap.com This reaction is the final step of the urea cycle, a critical pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid breakdown. creative-proteomics.compatsnap.com

Once produced, L-ornithine is transported into the mitochondria where it reacts with carbamoyl (B1232498) phosphate (B84403) to form L-citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). wikipedia.orgpatsnap.com This is a key step for the continuation of the urea cycle. creative-proteomics.com L-ornithine acts as a catalyst in this cycle, being regenerated at the end to start the process anew. wikipedia.orgbiocrates.com

Beyond the urea cycle, L-ornithine serves as a precursor for the synthesis of other important molecules. patsnap.commetwarebio.com It can be converted to polyamines like putrescine, spermidine (B129725), and spermine (B22157), which are vital for cell division, DNA stabilization, and tissue growth. creative-proteomics.compatsnap.com L-ornithine is also a precursor for the amino acids proline and glutamate (B1630785). merckmillipore.compatsnap.com

The metabolism of L-ornithine is complex and interconnected with various metabolic pathways. metwarebio.comnih.gov For instance, ornithine aminotransferase (OAT) is a key enzyme that can catalyze the conversion of L-ornithine to glutamate-5-semialdehyde and glutamate, linking it to glutamate metabolism. nih.gov The direction of this reaction depends on the relative concentrations of the substrates. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C5H13ClN2O2 |

| Molecular Weight | 168.62 g/mol nih.gov |

| Melting Point | 245°C (decomposes) lktlabs.com |

| Solubility | Soluble in water and alcohol lktlabs.com |

| Appearance | White crystalline powder vulcanchem.com |

| IUPAC Name | (2S)-2,5-diaminopentanoic acid;hydrochloride nih.gov |

| CAS Number | 3184-13-2 lktlabs.com |

Structure

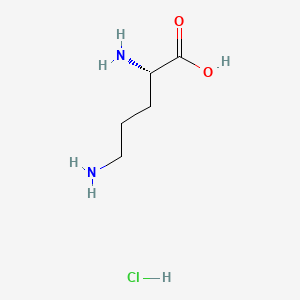

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTYBZJRPHEQDG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6211-16-1 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858851 | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |

| Record name | L-Ornithine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Very slightly soluble (in ethanol) | |

| Record name | L-Ornithine monochlorohydrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3184-13-2 | |

| Record name | Ornithine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine L- monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,5-diaminopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolic Interconnections of L Ornithine Hydrochloride

L-Ornithine Biosynthesis and Catabolism

The cellular concentration of L-ornithine is meticulously regulated through its synthesis from L-arginine and its subsequent catabolism, which links it to the metabolic fates of glutamate (B1630785) and proline.

Arginine-Ornithine Cycle Dynamics and Arginase Activity

L-ornithine is primarily synthesized from the amino acid L-arginine in a reaction catalyzed by the enzyme arginase. ebi.ac.uknih.gov This manganese-dependent enzyme hydrolyzes L-arginine to yield L-ornithine and urea (B33335). ebi.ac.uk This reaction is the final step of the urea cycle, and the L-ornithine produced can then re-enter the cycle. nih.gov The activity of arginase is crucial for regulating the cellular levels of both arginine and ornithine, thereby influencing various metabolic pathways that depend on these amino acids. ebi.ac.uk

The dynamics of the arginine-ornithine cycle are essential for processes beyond the urea cycle, including the synthesis of proline and polyamines, which are critical for cell proliferation and collagen formation. nih.gov

Ornithine Aminotransferase (OAT) in Glutamate Metabolism and Proline Synthesis

The catabolism of L-ornithine is principally mediated by the mitochondrial enzyme ornithine aminotransferase (OAT). nih.govportlandpress.com OAT catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate, producing glutamate-γ-semialdehyde and L-glutamate. nih.govuniprot.org This reaction positions OAT at a critical juncture between amino acid and nitrogen metabolism. nih.gov

Glutamate-γ-semialdehyde can spontaneously cyclize to form Δ¹-pyrroline-5-carboxylate (P5C). nih.gov P5C is a key intermediate that can then be converted to proline by the enzyme pyrroline-5-carboxylate reductase. nih.govnih.gov Therefore, OAT provides a direct link between the catabolism of ornithine and the synthesis of proline. nih.gov While glutamate is a primary precursor for proline biosynthesis, studies have demonstrated that ornithine can serve as a significant source for proline formation. nih.gov The reversible nature of the OAT-catalyzed reaction also allows for the synthesis of ornithine from glutamate under certain cellular conditions. portlandpress.com

Table 1: Key Enzymes in L-Ornithine Biosynthesis and Catabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| Arginase | L-Arginine, H₂O | L-Ornithine, Urea | Urea Cycle |

| Ornithine Aminotransferase (OAT) | L-Ornithine, α-Ketoglutarate | Glutamate-γ-semialdehyde, L-Glutamate | Amino Acid Catabolism/Synthesis |

| Pyrroline-5-Carboxylate (P5C) Reductase | Δ¹-Pyrroline-5-carboxylate, NAD(P)H | L-Proline, NAD(P)⁺ | Proline Biosynthesis |

L-Ornithine Hydrochloride's Role in Nitrogen Metabolism and Ammonia (B1221849) Detoxification

This compound plays a central and indispensable role in the management of nitrogenous waste, particularly in the detoxification of ammonia, a toxic byproduct of amino acid catabolism. nbinno.comnbinno.comcreative-proteomics.com

Mechanism within the Urea Cycle (Ornithine Cycle)

The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the conversion of highly toxic ammonia into the less toxic compound urea, which is then excreted from the body. nbinno.comcreative-proteomics.com This cycle occurs predominantly in the liver. nbinno.com L-ornithine acts as a crucial carrier molecule within this cycle. nbinno.com

The first committed step of the urea cycle is the synthesis of carbamoyl (B1232498) phosphate (B84403) from ammonia, bicarbonate, and ATP, a reaction catalyzed by the mitochondrial enzyme Carbamoyl Phosphate Synthetase I (CPS1). youtube.comnih.gov The activity of CPS1 is the rate-limiting step of the urea cycle and is allosterically activated by N-acetylglutamate (NAG). youtube.comnih.gov NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase. The presence of NAG is an absolute requirement for CPS1 activity, signaling an excess of nitrogen that needs to be channeled into the urea cycle. nih.gov While L-ornithine does not directly activate CPS1, its availability is essential for the subsequent steps of the cycle, ensuring the efficient removal of the carbamoyl phosphate produced.

Once carbamoyl phosphate is synthesized, it enters the second reaction of the urea cycle, which is catalyzed by Ornithine Transcarbamylase (OTC). wikipedia.orgfrontiersin.org OTC is also a mitochondrial enzyme that facilitates the transfer of the carbamoyl group from carbamoyl phosphate to L-ornithine. wikipedia.orgnih.gov This reaction forms L-citrulline and releases an inorganic phosphate. wikipedia.org L-ornithine serves as the acceptor of the carbamoyl group, and its availability is a determining factor for the rate of this reaction. creative-proteomics.com The L-citrulline formed is then transported out of the mitochondria into the cytosol for the subsequent reactions of the urea cycle. The regeneration of L-ornithine in the final step of the cycle allows it to be transported back into the mitochondria to continue its role as a carrier molecule. nih.gov

Table 2: Steps of the Urea Cycle Involving L-Ornithine

| Step | Enzyme | Substrates | Products | Location |

|---|---|---|---|---|

| 1 | Carbamoyl Phosphate Synthetase I (CPS1) | NH₄⁺, HCO₃⁻, 2ATP | Carbamoyl phosphate, 2ADP, Pi | Mitochondria |

| 2 | Ornithine Transcarbamylase (OTC) | Carbamoyl phosphate, L-Ornithine | L-Citrulline, Pi | Mitochondria |

| 3 | Argininosuccinate Synthetase | L-Citrulline, Aspartate, ATP | Argininosuccinate, AMP, PPi | Cytosol |

| 4 | Argininosuccinate Lyase | Argininosuccinate | L-Arginine, Fumarate | Cytosol |

| 5 | Arginase | L-Arginine, H₂O | L-Ornithine, Urea | Cytosol |

Glutamine Synthesis Pathways

L-ornithine is intricately linked to the synthesis of glutamine, a conditionally essential amino acid with a myriad of physiological roles, including nitrogen transport, immune function, and nucleotide synthesis. The primary connection between L-ornithine and glutamine synthesis is established through the production of glutamate, the direct precursor of glutamine.

The key enzyme mediating the conversion of L-ornithine to a glutamate precursor is ornithine aminotransferase (OAT) . This mitochondrial enzyme catalyzes the reversible transamination of L-ornithine and α-ketoglutarate to produce L-glutamate-γ-semialdehyde (GSA) and L-glutamate. GSA is in spontaneous equilibrium with Δ1-pyrroline-5-carboxylate (P5C). P5C can then be further metabolized to glutamate.

Subsequently, the enzyme glutamine synthetase catalyzes the ATP-dependent amidation of glutamate to form glutamine. This reaction is a primary pathway for ammonia detoxification in many tissues. The provision of glutamate from L-ornithine catabolism is particularly significant in metabolic states characterized by high protein turnover, such as a high-protein diet, where it supports the safe disposal of excess nitrogen as glutamine.

Conversely, glutamine can also serve as a precursor for the de novo synthesis of ornithine. This pathway is particularly active in certain cell types, such as endothelial cells and some cancer cells, where glutamine is converted to glutamate, which is then processed through the action of pyrroline-5-carboxylate synthase to ultimately yield ornithine. This bidirectional relationship underscores the dynamic interplay between L-ornithine and glutamine metabolism.

Table 1: Key Enzymes in the L-Ornithine-Mediated Glutamine Synthesis Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Ornithine Aminotransferase | OAT | Catalyzes the conversion of L-ornithine to L-glutamate-γ-semialdehyde, a precursor of glutamate. |

| Glutamine Synthetase | GS | Catalyzes the formation of glutamine from glutamate and ammonia. |

| Pyrroline-5-Carboxylate Synthase | P5CS | Involved in the synthesis of ornithine from glutamine in specific cell types. |

Polyamine Biosynthesis from this compound

This compound is the direct and essential precursor for the biosynthesis of polyamines, a class of aliphatic polycations that are indispensable for a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The major polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157).

The initial and rate-limiting step in polyamine biosynthesis is the decarboxylation of L-ornithine to form the diamine putrescine . nih.govnih.govnih.govnih.govmdpi.comnih.gov This irreversible reaction is catalyzed by the enzyme ornithine decarboxylase (ODC) . nih.govnih.govnih.govnih.govmdpi.comnih.gov ODC is a highly regulated enzyme with a very short half-life, allowing for rapid changes in polyamine production in response to cellular signals. nih.gov

Following the formation of putrescine, the higher polyamines, spermidine and spermine , are synthesized through the sequential addition of aminopropyl groups. nih.govnih.govnih.govoup.com These aminopropyl moieties are derived from S-adenosylmethionine (SAM) after its decarboxylation by S-adenosylmethionine decarboxylase (SAMDC).

Spermidine synthase catalyzes the transfer of an aminopropyl group from decarboxylated SAM (dcSAM) to putrescine, forming spermidine. Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine. nih.govnih.govnih.govoup.com

The intracellular concentrations of polyamines are tightly regulated to ensure normal cellular function, as both depletion and excess can be cytotoxic. nih.govnih.govnih.govnih.gov This regulation occurs at multiple levels, including the biosynthesis, catabolism, and transport of polyamines.

A key regulatory mechanism is the feedback inhibition of ODC activity by polyamines. High levels of spermidine and spermine induce the synthesis of a protein called antizyme . Antizyme binds to ODC, targeting it for degradation by the 26S proteasome, thereby reducing putrescine synthesis.

Polyamines are essential for cellular proliferation. nih.govnih.govnih.govnih.gov They are involved in stabilizing DNA and RNA structures, modulating gene expression, and regulating protein synthesis. Consequently, rapidly dividing cells exhibit high levels of ODC activity and polyamine synthesis.

Table 2: Overview of the Polyamine Biosynthesis Pathway from L-Ornithine

| Step | Precursor(s) | Enzyme | Product |

|---|---|---|---|

| 1 | L-Ornithine | Ornithine Decarboxylase (ODC) | Putrescine |

| 2 | Putrescine, Decarboxylated S-adenosylmethionine (dcSAM) | Spermidine Synthase | Spermidine |

| 3 | Spermidine, Decarboxylated S-adenosylmethionine (dcSAM) | Spermine Synthase | Spermine |

Interactions with Other Amino Acid Metabolism Pathways

The metabolic fate of L-ornithine is not limited to glutamine and polyamine synthesis; it also serves as a crucial precursor for other amino acids, most notably proline, which has significant implications for the synthesis of structural proteins like collagen.

L-ornithine can be converted to proline , an amino acid essential for the structure and function of collagen. oup.comnih.govnih.govbohrium.commdpi.com This conversion is initiated by the enzyme ornithine aminotransferase (OAT) , the same enzyme involved in the pathway leading to glutamate. OAT converts L-ornithine to L-glutamate-γ-semialdehyde (GSA), which is in equilibrium with Δ1-pyrroline-5-carboxylate (P5C). oup.comnih.govnih.govbohrium.commdpi.com

P5C is a direct precursor of proline. The enzyme pyrroline-5-carboxylate reductase (PYCR) then reduces P5C to proline. This pathway is particularly important in tissues with high rates of collagen synthesis, such as in wound healing. nih.gov During tissue repair, there is an increased demand for proline to support the synthesis of new collagen fibers, and the conversion of L-ornithine to proline contributes significantly to meeting this demand. nih.gov

Collagen is the most abundant protein in mammals and is characterized by a unique triple-helical structure stabilized by a high content of proline and hydroxyproline (B1673980) residues. Therefore, the synthesis of proline from L-ornithine is a critical step in providing the necessary building blocks for collagen production and maintaining the integrity of connective tissues.

Table 3: L-Ornithine as a Precursor for Proline Synthesis

| Metabolite | Role in the Pathway |

|---|---|

| L-Ornithine | Initial precursor |

| Ornithine Aminotransferase (OAT) | Enzyme catalyzing the first step |

| L-Glutamate-γ-semialdehyde (GSA) / Δ1-Pyrroline-5-carboxylate (P5C) | Intermediate compound |

| Pyrroline-5-carboxylate Reductase (PYCR) | Enzyme catalyzing the final step |

| Proline | Final product and collagen precursor |

Glutamate Metabolism

This compound is intricately linked with glutamate metabolism, primarily through the action of the mitochondrial enzyme Ornithine Aminotransferase (OAT). This connection establishes a critical metabolic crossroads, linking the urea cycle with the tricarboxylic acid (TCA) cycle and the metabolism of several key amino acids. nih.govresearchgate.net

The central reaction governing this interconnection is the reversible transamination catalyzed by OAT (E.C. 2.6.1.13). nih.gov In this reaction, the δ-amino group of L-ornithine is transferred to α-ketoglutarate, an intermediate of the TCA cycle. This process yields L-glutamate-γ-semialdehyde (GSA) and L-glutamate. reactome.orgreactome.org GSA exists in spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). cambridge.org The reaction requires pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as an essential cofactor. wikipedia.orgufp.pt

The direction of this reversible reaction is tissue-specific and depends on the metabolic state of the cell. cambridge.org In most tissues, such as the liver and kidney, the equilibrium of the OAT-catalyzed reaction favors the degradation of L-ornithine to produce glutamate and GSA. nih.govcambridge.org The equilibrium constant (K) for this reaction, which favors ornithine degradation, has been experimentally determined to be between 50 and 70. nih.gov This pathway allows for the catabolism of excess ornithine and contributes to the cellular pool of glutamate, a key neurotransmitter and a central molecule in nitrogen metabolism. nih.govnih.gov

Conversely, under conditions where GSA is in excess or ornithine concentrations are very low, the reaction can proceed in the reverse direction to synthesize L-ornithine. nih.govreactome.org This makes glutamate a precursor for the biosynthesis of L-ornithine, which is, in turn, a precursor for the synthesis of arginine and proline. frontiersin.orgnih.govnih.gov The synthesis of L-ornithine from glutamate involves several enzymatic steps, starting with the conversion of α-ketoglutarate to glutamate by glutamate dehydrogenase. frontiersin.orgnih.gov

This bidirectional link is of significant metabolic importance. The conversion of ornithine to glutamate provides a direct connection between the urea cycle, where ornithine is a key intermediate, and the broader amino acid and energy metabolism pathways. researchgate.netthemedicalbiochemistrypage.org By converting ornithine to α-ketoglutarate (via glutamate dehydrogenase), the carbon skeleton of ornithine can be funneled into the TCA cycle for energy production. themedicalbiochemistrypage.orgbasicmedicalkey.com Research has shown that in specific brain regions, ornithine can serve as a precursor for the neurotransmitter pool of glutamate, highlighting the pathway's role in neuronal function. nih.govdocumentsdelivered.com

The regulation of this pathway occurs at multiple levels. The biosynthesis of L-ornithine from glutamate is subject to feedback inhibition by downstream products such as L-arginine and L-citrulline, which can inhibit the enzyme N-acetylglutamate kinase. frontiersin.orgnih.gov

The table below summarizes the key components of the primary reaction linking L-ornithine and glutamate metabolism.

| Feature | Description |

| Enzyme | Ornithine Aminotransferase (OAT) nih.gov |

| EC Number | 2.6.1.13 nih.gov |

| Cellular Location | Mitochondrial Matrix nih.govwikipedia.org |

| Cofactor | Pyridoxal-5'-phosphate (PLP) cambridge.orgwikipedia.org |

| Substrates | L-Ornithine, α-Ketoglutarate reactome.org |

| Products | L-Glutamate-γ-semialdehyde (GSA), L-Glutamate reactome.org |

| Reversibility | The reaction is reversible, with the direction dependent on substrate and product concentrations. nih.govreactome.org |

| Metabolic Link | Connects the Urea Cycle with the Tricarboxylic Acid (TCA) Cycle. researchgate.net |

Cellular and Molecular Mechanisms Mediated by L Ornithine Hydrochloride

Regulation of Growth Hormone Secretion and Related Anabolic Pathways

L-ornithine has been shown to stimulate the release of growth hormone (GH), a key regulator of growth and metabolism. nih.govscirp.org This effect is mediated through complex interactions with the neuroendocrine system, including the ghrelin system and the modulation of insulin-like growth factor-1 (IGF-1).

Involvement of Ghrelin System

Research indicates that L-ornithine's stimulatory effect on GH secretion is dependent on the ghrelin system. nih.govresearchgate.net Ghrelin, a peptide hormone primarily produced by the stomach, is a potent stimulator of GH release. nih.gov Studies in rats have demonstrated that the GH-releasing activity of intraduodenally administered L-ornithine is blocked by a ghrelin receptor antagonist, [d-Lys³]-GHRP-6. nih.govresearchgate.net Interestingly, L-ornithine itself does not appear to have an affinity for the ghrelin receptor, suggesting an indirect mechanism of action. nih.gov

The proposed mechanism involves L-ornithine stimulating the release of ghrelin, which in turn activates its receptor to promote GH secretion. nih.gov Evidence for this includes the finding that intraduodenal administration of L-ornithine increases ghrelin mRNA expression in the duodenum. nih.gov Furthermore, the GH-releasing activity induced by L-ornithine is inhibited by propranolol, a β-adrenergic receptor antagonist, indicating the involvement of the sympathetic nervous system in mediating ghrelin release. nih.gov

The timing of the GH response to L-ornithine administration can vary. In rats, intraduodenal administration leads to a rapid increase in plasma GH levels within 15 minutes. nih.govresearchgate.net However, in mice, oral administration results in a more delayed response, with plasma GH levels increasing about 150 minutes after administration. nih.gov This delayed response is also blocked by a ghrelin receptor antagonist, suggesting a common underlying mechanism involving the ghrelin system. nih.govresearchgate.net

Insulin-like Growth Factor-1 (IGF-1) Modulation

L-ornithine supplementation has been associated with increased serum levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of the anabolic effects of GH. researchgate.netnih.govsemanticscholar.org In a study involving strength-trained athletes, supplementation with arginine and ornithine during a 3-week heavy-resistance training program resulted in significant increases in both GH and IGF-1 serum levels. nih.govsemanticscholar.org

A study on healthy Japanese individuals found that a composite supplement containing fish-derived collagen peptide and ornithine increased plasma IGF-1 levels after 8 weeks of supplementation. nih.gov This suggests a potential synergistic effect of ornithine and other compounds on IGF-1 production. The GH/IGF-1 axis is a critical component of muscle tissue response to resistance training, and the observed increases in GH and IGF-1 with ornithine supplementation may play a role in this process. researchgate.netnih.gov

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are involved in a wide range of cellular processes. L-ornithine has been shown to influence mitochondrial function, including membrane potential, the production of reactive oxygen species (ROS), and intracellular calcium homeostasis.

Impact on Mitochondrial Membrane Potential

The effect of L-ornithine on mitochondrial membrane potential appears to be context-dependent. In models of Parkinson's disease using human neuroblastoma cells, L-Ornithine L-Aspartate (LOLA) was found to counteract mitochondrial depolarization induced by toxins like rotenone (B1679576) and 6-hydroxydopamine. nih.gov This suggests a protective effect of ornithine on mitochondrial membrane potential under conditions of cellular stress.

Conversely, in studies with menadione-stressed rat cortical astrocytes, ornithine was found to decrease the mitochondrial membrane potential. researchgate.net This indicates that under certain conditions, particularly in the presence of oxidative stress, ornithine may contribute to mitochondrial dysfunction. It is important to note that a defect in the transport of ornithine across the inner mitochondrial membrane can lead to hyperornithinemia and is associated with mitochondrial dysfunction. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production

L-ornithine's effect on the production of reactive oxygen species (ROS) is also multifaceted. In a study on human proximal tubular cells, L-ornithine demonstrated a protective effect by reducing hydrogen peroxide-induced ROS production. nih.gov This suggests an antioxidant role for ornithine in certain cell types.

However, other studies have reported that L-ornithine can induce ROS generation. For instance, in pancreatic acinar cells and primary brain endothelial cells, L-ornithine was found to cause a significant elevation in ROS production. researchgate.net This pro-oxidant effect may be dependent on the concentration of ornithine and the specific cellular environment.

| Cell Type | Effect on ROS Production | Experimental Context |

|---|---|---|

| Human Proximal Tubular Cells | Protective (Reduces ROS) | Hydrogen peroxide-induced oxidative stress nih.gov |

| Pancreatic Acinar Cells | Induces ROS Production | High concentrations of L-ornithine researchgate.net |

| Primary Brain Endothelial Cells | Induces ROS Production | Prolonged treatment with L-ornithine researchgate.net |

Intracellular Calcium Homeostasis

L-ornithine has been shown to modulate intracellular calcium ([Ca²⁺]i) homeostasis, a critical factor in cellular signaling and function. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org In models of Parkinson's disease, L-Ornithine L-Aspartate (LOLA) was found to reduce cytosolic [Ca²⁺] by increasing the expression and activity of sodium-calcium exchangers (NCXs). nih.govnih.gov This effect was linked to LOLA's ability to modulate nitric oxide (NO) production. nih.govnih.gov

In human proximal tubular cells, L-ornithine activates Ca²⁺ signaling, which may contribute to its protective functions in these cells. nih.gov The interplay between mitochondrial dysfunction, oxidative stress, and altered intracellular Ca²⁺ homeostasis is a key factor in cellular pathology, and ornithine's ability to influence these processes highlights its potential role in maintaining cellular health. nih.govnih.gov

| Cellular Process | Observed Effect of L-Ornithine | Key Mediators |

|---|---|---|

| Growth Hormone Secretion | Stimulation nih.govscirp.orgnih.gov | Ghrelin System, Sympathetic Nervous System nih.gov |

| IGF-1 Levels | Increase researchgate.netnih.govsemanticscholar.orgnih.gov | Growth Hormone Axis researchgate.netnih.gov |

| Mitochondrial Membrane Potential | Protective or Detrimental (Context-Dependent) nih.govresearchgate.net | Cellular Stress Conditions nih.govresearchgate.net |

| ROS Production | Antioxidant or Pro-oxidant (Context-Dependent) nih.govresearchgate.net | Cell Type, Ornithine Concentration nih.govresearchgate.net |

| Intracellular Calcium Homeostasis | Modulation nih.govnih.govnih.gov | Sodium-Calcium Exchangers, Nitric Oxide nih.govnih.gov |

Ornithine Transporter 1 (Ornithine Translocase)

Ornithine Transporter 1 (ORNT1), also known as ornithine translocase or solute carrier family 25 member 15 (SLC25A15), is a critical protein embedded in the inner mitochondrial membrane. uniprot.orgmedlineplus.govgenecards.org Its primary function is to facilitate the transport of L-ornithine from the cytosol into the mitochondrial matrix. medlineplus.govgenecards.orgwikipedia.org This transport is essential for the proper functioning of the urea (B33335) cycle, a vital metabolic pathway that occurs predominantly in liver cells to detoxify ammonia (B1221849) by converting it into urea. uniprot.orgmedlineplus.govmedlineplus.gov

The transporter operates as an antiporter, exchanging cytosolic L-ornithine for mitochondrial L-citrulline. uniprot.orgnih.gov This electroneutral exchange is a crucial link between the cytosolic and mitochondrial reactions of the urea cycle. uniprot.org Specifically, L-ornithine entering the mitochondria is a substrate for ornithine transcarbamylase, which catalyzes its reaction with carbamoyl (B1232498) phosphate (B84403) to produce L-citrulline. The newly synthesized L-citrulline is then transported out to the cytosol by ORNT1 in exchange for another molecule of L-ornithine. uniprot.orgnih.gov

Mutations in the SLC25A15 gene can lead to a dysfunctional or absent ORNT1 protein, causing a rare autosomal recessive disorder known as hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome. medlineplus.govnih.govwikipedia.org This condition impairs the urea cycle, leading to the accumulation of toxic ammonia in the blood (hyperammonemia) and elevated levels of ornithine (hyperornithinemia). medlineplus.govmedlineplus.gov

Cellular Transport Mechanisms and Permeability

The movement of L-ornithine across cellular membranes is a mediated process, relying on specific transporter proteins. These transporters are crucial for making L-ornithine available for various metabolic processes within different cells and tissues.

Cationic Amino Acid Transporter 1 (CAT1), encoded by the SLC7A1 gene, is a high-affinity, low-capacity transporter responsible for the cellular uptake of cationic amino acids, including L-ornithine, L-arginine, and L-lysine. uniprot.orgmdpi.com This transporter is part of the system y+ transport system and is widely distributed in non-hepatic tissues. uniprot.orgmdpi.com CAT1 facilitates the movement of these amino acids across the plasma membrane down their electrochemical gradient. mdpi.com Its presence is crucial in various cell types for processes that depend on the availability of these basic amino acids.

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system. nih.gov The transport of L-ornithine across the BBB is a carrier-mediated process. arvojournals.org Studies have indicated the involvement of CAT1 in the transport of L-ornithine across the BBB. arvojournals.orgnih.gov This transporter is present on both the luminal (blood-facing) and abluminal (brain-facing) membranes of the brain capillary endothelial cells that constitute the BBB. nih.gov The presence of CAT1 allows for the facilitated diffusion of L-ornithine into the brain. arvojournals.org Research using in vivo and in vitro models has shown that the uptake of L-ornithine into the brain and retina is inhibited by other cationic amino acids like L-arginine, which is consistent with the substrate specificity of CAT1. arvojournals.orgelsevierpure.com

Gene Expression and Proteomic Responses

Ornithine Decarboxylase 1 (ODC1): ODC1 is the rate-limiting enzyme in the biosynthesis of polyamines, converting L-ornithine to putrescine. nih.govwikipedia.org The expression of the ODC1 gene is tightly regulated at the transcriptional level and is responsive to various growth stimuli. nih.govoup.com While L-ornithine is the substrate for ODC1, the regulation of ODC1 transcription is complex and influenced by oncogenes like Myc. wikipedia.org

Carbamoyl Phosphate Synthetase I (CPS1): CPS1 catalyzes the first committed step of the urea cycle, the synthesis of carbamoyl phosphate. The transcriptional regulation of the CPS1 gene is crucial for ammonia detoxification. nih.gov Its expression is primarily controlled by liver-enriched transcription factors. nih.gov Nutritional status, such as a high-protein diet, can influence the expression of urea cycle enzymes.

Ornithine Transcarbamylase (OTC): OTC is a key mitochondrial enzyme in the urea cycle that converts L-ornithine and carbamoyl phosphate into L-citrulline. nih.govwikipedia.org The expression of the OTC gene is tissue-specific, with high levels in the liver and small intestine. nih.govwikipedia.org Its transcription is regulated by a promoter and an enhancer element, which are influenced by the nutritional state of the organism. nih.gov For example, a high-protein diet has been shown to increase OTC mRNA and protein levels. nih.gov

L-ornithine plays a multifaceted role in protein metabolism. Although it is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation, it significantly influences both protein synthesis and degradation pathways. creative-proteomics.com

L-ornithine can stimulate tissue protein synthesis. nih.govresearchgate.net This effect may be mediated through the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) pathway, a central regulator of protein synthesis. nih.gov Some studies suggest that L-ornithine, similar to its metabolite citrulline, can activate downstream targets of mTORC1, thereby promoting the initiation of protein synthesis. nih.gov

Furthermore, L-ornithine is intrinsically linked to protein degradation through its central role in the urea cycle. The breakdown of amino acids from proteins releases nitrogen, which is converted to ammonia. The urea cycle, for which L-ornithine is an essential intermediate, is the primary pathway for the disposal of this excess nitrogen. creative-proteomics.commerckmillipore.com By facilitating the removal of ammonia, L-ornithine supports the continuous catabolism of amino acids, which is a fundamental aspect of protein turnover.

Cellular Signaling Pathways (e.g., mTORC1, NF-κB, HPA axis)

L-Ornithine hydrochloride, a salt of the non-proteinogenic amino acid L-ornithine, participates in and modulates several key cellular signaling pathways. Its influence extends to pathways that govern protein synthesis, cellular metabolism, and the physiological stress response. Research has specifically highlighted its interactions with the mammalian target of rapamycin complex 1 (mTORC1), nuclear factor-kappa B (NF-κB), and the hypothalamic-pituitary-adrenal (HPA) axis.

mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis. L-ornithine has been identified as a molecule that can activate this pathway, thereby promoting the synthesis of proteins. Studies using primary cultured cells from rat livers demonstrated that treatment with L-ornithine enhanced the phosphorylation of several key downstream targets of mTORC1. This effect was also observed in vivo, where oral administration of L-ornithine to rats augmented the phosphorylation of these targets in the liver.

The involvement of mTORC1 is confirmed by experiments using rapamycin, a specific inhibitor of mTOR. When the liver cells were pretreated with rapamycin, the phosphorylation-enhancing effects of L-ornithine were blocked, indicating that L-ornithine's influence on protein synthesis is mediated through the mTORC1 signaling cascade.

Table 1: Effect of L-Ornithine on mTORC1 Downstream Targets in Rat Liver Cells This table summarizes the observed effects of L-ornithine on the phosphorylation of key proteins in the mTORC1 signaling pathway, based on in vitro studies.

| Target Protein | Function in Protein Synthesis | Observed Effect of L-Ornithine Treatment | Effect of Rapamycin Pretreatment |

| p70S6K | Phosphorylates the S6 ribosomal protein, enhancing translation of specific mRNAs. | Increased phosphorylation. | Effect blocked completely. |

| S6 | A component of the 40S ribosomal subunit; its phosphorylation promotes translation. | Increased phosphorylation. | Effect blocked completely. |

| 4EBP1 | When unphosphorylated, it inhibits translation initiation. Phosphorylation by mTORC1 releases this inhibition. | Increased phosphorylation. | Effect blocked partially. |

NF-κB Signaling Pathway

Research has established a link between mTORC1 activation and the NF-κB signaling pathway in the context of amino acid metabolism. The mTORC1/NF-κB axis appears to modulate the rate of amino acid catabolism by regulating the expression of key enzymes.

In a study on human hepatocytes (HL-7702 cells), L-ornithine treatment was shown to increase the phosphorylation of both mTOR and NF-κB. This dual activation suggests that mTORC1 signaling is responsible for the L-ornithine-induced upregulation of certain metabolic enzymes and that NF-κB is associated with the expression of these genes. Specifically, L-ornithine treatment led to an increase in both the mRNA and protein expression levels of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.

Table 2: L-Ornithine's Influence on the mTORC1/NF-κB Axis in Human Hepatocytes This table outlines the findings from studies on human liver cells, demonstrating the coordinated activation of mTORC1 and NF-κB by L-ornithine and the downstream consequences.

| Signaling Molecule / Gene | Role | Finding with L-Ornithine Treatment |

| mTOR | Master regulator of cell growth and metabolism. | Increased phosphorylation. |

| NF-κB | Transcription factor involved in inflammation and cell metabolism. | Increased phosphorylation. |

| ODC (Ornithine Decarboxylase) | Enzyme that catalyzes the first step in polyamine synthesis from ornithine. | Increased mRNA and protein expression. |

Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the body's primary neuroendocrine system for managing stress. Activation of this axis by a stressor leads to the release of cortisol (in humans) or corticosterone (B1669441) (in rodents), which are crucial stress hormones.

Studies in animal models have demonstrated that orally administered L-ornithine can attenuate the stress response. In mice subjected to restraint stress, L-ornithine administration was found to reduce the activation of the HPA axis. This was evidenced by a significant decrease in serum corticosterone levels compared to the control group. While the precise mechanism is still under investigation, it has been suggested that these effects are not related to alterations in brain monoamine metabolism. Some clinical studies in humans have also reported that L-ornithine supplementation can reduce serum cortisol levels and the cortisol/DHEA-S (dehydroepiandrosterone sulfate) ratio, further suggesting an alleviation of HPA axis hyperactivity.

Table 3: Effect of L-Ornithine on HPA Axis Activation in a Mouse Model This table summarizes the results of a study investigating the impact of orally administered L-ornithine on a key stress marker in mice subjected to restraint stress.

| Experimental Group | Treatment | Key Finding |

| Control Group | Water | Elevated corticosterone levels post-restraint stress. |

| L-Ornithine Group | L-Ornithine | Significant decrease in corticosterone levels compared to the control group. |

Physiological and Pathophysiological Implications

Liver Metabolism and Dysfunction

L-Ornithine is a central intermediary in the urea (B33335) cycle, a critical metabolic pathway primarily occurring in the liver that converts toxic ammonia (B1221849) into urea for excretion. nbinno.comnbinno.comwikipedia.org This process is fundamental for maintaining physiological balance, as the accumulation of ammonia is neurotoxic. nbinno.com L-Ornithine hydrochloride, by providing L-ornithine, supports this vital detoxification process. nbinno.com

Hepatic encephalopathy (HE) is a neuropsychiatric syndrome caused by severe liver dysfunction, characterized by elevated levels of ammonia in the blood (hyperammonemia). clinicaltrials.govcenterwatch.com L-ornithine L-aspartate (LOLA), a stable salt of L-ornithine and L-aspartic acid, has been extensively studied for its efficacy in managing HE by reducing ammonia levels. caringsunshine.comnih.gov LOLA is thought to exert its ammonia-lowering effects by providing substrates for both urea synthesis in the periportal hepatocytes and glutamine synthesis in the perivenous hepatocytes, skeletal muscle, and brain. clinconnect.io

Clinical trials have demonstrated the potential benefits of L-ornithine-containing compounds in patients with HE. A meta-analysis of randomized controlled trials concluded that LOLA was more effective than placebo or no intervention in improving mental state and lowering blood ammonia concentrations in patients with HE. nih.gov

One double-blind, randomized, placebo-controlled trial investigated the efficacy of intravenous LOLA in patients with cirrhosis and overt HE (grades III-IV). The study found a significantly higher rate of improvement in the grade of HE in the LOLA group compared to the placebo group. nih.gov

| Outcome | LOLA Group (n=70) | Placebo Group (n=70) | p-value |

| Improvement in HE grade at day 5 | 92.5% | 66% | <0.001 |

| Time to recovery (days) | 2.70 ± 0.46 | 3.00 ± 0.87 | 0.03 |

| 28-day mortality | 16.4% | 41.8% | 0.001 |

| Reduction in blood ammonia | Significant | Less significant | - |

| Reduction in IL-6 and TNF-α | Significant | Less significant | - |

| Table 1: Efficacy of Intravenous L-Ornithine L-Aspartate (LOLA) in Overt Hepatic Encephalopathy. nih.gov |

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), and its more severe form, metabolic dysfunction-associated steatohepatitis (MASH), are increasingly prevalent chronic liver conditions. nih.govnih.gov Research suggests that L-ornithine L-aspartate (LOLA) may have hepatoprotective properties in these conditions. nih.govnih.govgastro-j.ruresearchgate.netd-nb.info

A multicenter, randomized clinical trial demonstrated that 12 weeks of treatment with oral LOLA resulted in a dose-dependent reduction in the activities of liver enzymes and triglycerides, along with significant improvements in the liver/spleen computed tomography (CT) ratio in patients with NAFLD/NASH. nih.govgastro-j.ruresearchgate.net The proposed mechanisms for these beneficial effects, beyond ammonia reduction, include the metabolic conversion of L-ornithine and L-aspartate into L-glutamine, L-arginine, and glutathione, which have roles in preventing lipid peroxidation and possess anti-inflammatory and antioxidant properties. nih.govgastro-j.ruresearchgate.net

| Parameter | Effect of Oral LOLA (12 weeks) |

| Liver Enzyme Activities | Dose-dependent reduction |

| Serum Triglycerides | Dose-dependent reduction |

| Liver/Spleen CT Ratio | Significant improvement |

| Table 2: Effects of Oral L-Ornithine L-Aspartate (LOLA) in Patients with NAFLD/NASH. nih.govgastro-j.ruresearchgate.net |

Muscle Metabolism and Sarcopenia

Sarcopenia, the progressive loss of skeletal muscle mass and function, is a common complication of chronic liver disease and is associated with a poor prognosis. nih.govmdpi.com Hyperammonemia is believed to play a direct role in the development of sarcopenia by increasing the expression of myostatin, which inhibits muscle growth, and promoting muscle protein breakdown. nih.gov

L-Ornithine has been investigated for its potential to counteract muscle wasting by stimulating muscle protein synthesis and promoting muscle regeneration. metwarebio.com Studies suggest that L-ornithine supplementation may increase the secretion of growth hormone, an anabolic hormone that can promote muscle growth. scirp.orgnutrientjournal.comresearchgate.netnii.ac.jp One study found that this compound ingestion significantly increased serum growth hormone levels after strength training in young men. scirp.orgresearchgate.netnii.ac.jp

Furthermore, clinical trials have indicated that LOLA can reduce hyperammonemia and sarcopenia in patients with cirrhosis by improving muscle protein synthesis and function. mdpi.com

Tissue Repair and Wound Healing

L-Ornithine plays a significant role in the processes of tissue repair and wound healing. caringsunshine.comnbinno.com Its contributions are linked to its role as a precursor for the synthesis of proline and polyamines, both of which are essential for cell proliferation and collagen synthesis. caringsunshine.commdpi.comnih.gov

Research in animal models has demonstrated that dietary supplementation with ornithine can enhance wound breaking strength and collagen deposition. johnshopkins.edunih.gov A study in mice found that ornithine supplementation led to increased levels of proline and ornithine in the wound fluid, which corresponded with improved wound healing. johnshopkins.edunih.gov This effect was observed to be independent of the inducible nitric oxide synthase (iNOS) pathway. johnshopkins.edunih.gov

Tissue Repair and Wound Healing

Collagen Synthesis and Deposition

L-ornithine plays a significant role in the synthesis and deposition of collagen, a critical component of the extracellular matrix essential for wound healing and tissue integrity. Research has demonstrated that supplementation with ornithine can enhance the wound healing process. In animal models, dietary ornithine supplementation has been shown to improve wound breaking strength and increase collagen deposition. nih.gov This enhancement is associated with elevated levels of proline and ornithine in the wound fluid, without a corresponding increase in arginine, citrulline, or nitric oxide metabolites. nih.gov

The mechanism underlying this effect is linked to ornithine's role as a precursor for proline, an amino acid that is a major constituent of collagen. nih.gov Studies in mice have shown that oral administration of L-ornithine leads to a rapid increase in the skin concentrations of L-proline and glycine, both of which are vital for collagen formation. nih.gov Ornithine present in the extracellular space of wounds can be utilized by fibroblasts for the synthesis of proline, thereby contributing to the pool of free proline available for collagen production. nih.gov This suggests that L-ornithine supports wound healing by providing the necessary building blocks for new collagen formation.

Cell Proliferation and Differentiation in the Wound Microenvironment

The wound microenvironment is a complex and dynamic setting characterized by the proliferation and differentiation of various cell types. L-ornithine is a key player in these processes, primarily through its conversion into polyamines such as putrescine, spermidine (B129725), and spermine (B22157). These polyamines are essential for cell growth, proliferation, and differentiation. mdpi.com

In the context of wound healing, polyamines are critical for the proliferation of endothelial cells, a process vital for angiogenesis (the formation of new blood vessels). mdpi.com The synthesis of these crucial molecules is dependent on the availability of ornithine. Research has shown that inhibiting the enzymatic pathways that produce ornithine, namely the arginase and ornithine aminotransferase (OAT) pathways, can significantly deplete cellular levels of ornithine and consequently, the polyamines putrescine and spermidine. mdpi.com This highlights the importance of L-ornithine in supporting the cellular activities necessary for tissue repair.

Table 1: Effect of Arginase and OAT Inhibition on Polyamine Precursors in Endothelial Cells

| Treatment | Cellular Ornithine Concentration (% decrease) | Cellular Putrescine Concentration (% decrease) | Cellular Spermidine Concentration (% decrease) |

|---|---|---|---|

| Arginase Inhibitor (Nor-NOHA) | 17% | 65% | 74% |

| OAT Inhibitor (Gabaculine) | 96% | 32% | 42% |

Data derived from a study on the intracellular sources of ornithine for polyamine synthesis in endothelial cells. mdpi.com

Neurological and Cognitive Functions

L-ornithine has been investigated for its effects on the central nervous system, with studies suggesting a role in modulating stress responses, improving sleep quality, and potential applications in neurodegenerative conditions.

Stress Markers and Sleep Quality

Clinical research has indicated that L-ornithine supplementation may alleviate stress and enhance sleep quality. In a randomized, double-blind, placebo-controlled study involving healthy workers experiencing slight stress and fatigue, daily intake of L-ornithine was found to have beneficial effects. nih.gov The study reported a significant decrease in serum cortisol levels and the cortisol/dehydroepiandrosterone-sulfate (DHEA-S) ratio in the L-ornithine group compared to the placebo group. nih.gov Subjectively, participants in the L-ornithine group reported reduced anger and improved sleep quality. nih.govnih.gov These findings suggest that L-ornithine may help to mitigate the physiological and psychological impacts of stress.

Table 2: Effects of L-Ornithine Supplementation on Stress Markers and Sleep Quality

| Parameter | L-Ornithine Group | Placebo Group | Significance |

|---|---|---|---|

| Change in Serum Cortisol | Decreased | No significant change | p < 0.05 |

| Change in Cortisol/DHEA-S Ratio | Significantly decreased | No significant change | p < 0.05 |

| Perceived Sleep Quality (AIS Score) | Improved | Trend towards improvement | Not specified |

| Anger-Hostility (POMS Score) | Reduced | No significant change | p < 0.05 |

AIS: Athens Insomnia Scale; POMS: Profile of Mood States. Data from a randomized controlled trial on the effects of L-ornithine on stress markers and sleep quality in healthy workers. nih.govnih.gov

Potential in Neurodegenerative Models (e.g., Parkinson's Disease)

Mitochondrial dysfunction is a key factor in the pathogenesis of neurodegenerative diseases such as Parkinson's disease. Research using in vitro models of Parkinson's disease has explored the potential of L-ornithine L-aspartate (LOLA) to protect neurons by improving mitochondrial function. johnshopkins.edu In studies using human neuroblastoma SH-SY5Y cells treated with neurotoxins like rotenone (B1679576) and 6-hydroxydopamine (6-OHDA) to mimic Parkinson's-like cellular stress, LOLA demonstrated protective effects. Specifically, LOLA was able to counteract the toxin-induced depolarization of the mitochondrial membrane, a key indicator of mitochondrial health.

Table 3: Effect of L-Ornithine L-Aspartate (LOLA) on Mitochondrial Membrane Potential in Parkinson's Disease Cell Models

| Cell Model | Treatment | Effect on Mitochondrial Membrane Potential |

|---|---|---|

| SH-SY5Y cells + Rotenone | LOLA | Counteracted rotenone-induced depolarization, promoting significant hyperpolarization. |

| SH-SY5Y cells + 6-OHDA | LOLA | Counteracted 6-OHDA-induced depolarization, promoting significant hyperpolarization. |

Data from a study investigating the effects of LOLA in in vitro models of Parkinson's disease.

Immunomodulation and Inflammatory Responses

L-ornithine has been shown to exert immunomodulatory effects, particularly on T-cell responses. In vitro studies have demonstrated that L-ornithine can suppress the activation of cytotoxic T lymphocytes (CTLs). This suppressive effect is selective for the differentiation of CTL effector cells and does not significantly impact T-cell proliferation or the production of certain cytokines like interleukin-2 (B1167480) (IL-2) and gamma-interferon (IFN-γ). The timing of L-ornithine exposure appears to be critical, with the most potent suppression observed when it is introduced early in the cell culture. This suggests a potential role for L-ornithine in regulating specific arms of the immune response.

Table 4: Immunomodulatory Effect of L-Ornithine on Cytotoxic T Lymphocytes (CTLs)

| Condition | Effect on CTL Activation | Effect on IL-2 and IFN-γ Production | Effect on T-cell Proliferation |

|---|---|---|---|

| L-ornithine (9 x 10-3 M) added at day 0 or 1 of culture | Practically complete suppression | No effect | No substantial effect |

| L-ornithine (9 x 10-3 M) added at day 3 of culture | Weak suppression | Not specified | Not specified |

Data from a study on the suppression of cytotoxic T lymphocyte activation by L-ornithine.

Research Methodologies and Analytical Approaches for L Ornithine Hydrochloride

In vitro Model Systems

In vitro models are fundamental in elucidating the cellular and molecular mechanisms of L-Ornithine hydrochloride. These systems allow for controlled investigations into its effects on various cell types and biological processes.

Cell Culture Techniques

A diverse range of cell lines has been employed to study the multifaceted effects of this compound, from its role in metabolic pathways to its impact on cellular function and viability.

SH-SY5Y: The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model in neuroscience research for studying neurodegenerative diseases, neurotoxicity, and neuronal differentiation.

HepG2: The human hepatoma HepG2 cell line is instrumental in studying liver-specific functions. Research has shown that HepG2 cells have a deficient urea (B33335) cycle due to the absence of Ornithine Transcarbamylase and Arginase I. This characteristic makes them a useful model for investigating the effects of L-ornithine on pathways like albumin production.

CHO-K1: Chinese Hamster Ovary (CHO-K1) cells are a common model in biopharmaceutical research. These cells lack the enzyme arginase and therefore require supplementation with either putrescine or L-ornithine for healthy growth and proliferation. This auxotrophy is leveraged in studies on cell growth and recombinant protein production.

GLUTag: This murine enteroendocrine cell line is used to study the secretion of glucagon-like peptide-1 (GLP-1). L-ornithine has been shown to induce an increase in intracellular calcium concentration and stimulate GLP-1 secretion in GLUTag cells.

TR-iBRB2 and RPE-J: These cell lines are models for the inner and outer blood-retinal barrier, respectively. They are used to investigate the transport mechanisms of L-ornithine across this critical barrier.

C2C12 myotubes: This mouse myoblast cell line is a model for skeletal muscle. Studies using C2C12 myotubes have explored the role of L-ornithine in muscle growth and function.

Primary human hepatocytes: These cells, isolated directly from human liver tissue, provide a highly relevant model for studying hepatic metabolism. L-ornithine is a component of the selection medium used to purify mature human hepatocytes derived from induced pluripotent stem cells (iPSCs). Studies with isolated hepatocytes have also investigated the kinetics of ornithine uptake.

Rat brain endothelial cells: Primary cultures of these cells are crucial for studying the blood-brain barrier (BBB). They have been used to investigate the direct effects of L-ornithine on the integrity and function of the BBB.

Interactive Data Table: Cell Lines in this compound Research

| Cell Line | Organism | Cell Type | Key Research Application |

| SH-SY5Y | Human | Neuroblastoma | Neuroscience, neurodegenerative disease models |

| HepG2 | Human | Hepatoma | Liver function, urea cycle deficiency studies |

| CHO-K1 | Hamster | Ovary | Cell growth, recombinant protein production |

| GLUTag | Mouse | Enteroendocrine | GLP-1 secretion |

| TR-iBRB2 | Rat | Brain Retinal Barrier | L-ornithine transport studies |

| RPE-J | Rat | Retinal Pigment Epithelium | L-ornithine transport studies |

| C2C12 | Mouse | Myoblast | Skeletal muscle growth and function |

| Primary hepatocytes | Human | Hepatocyte | Hepatic metabolism, ornithine uptake |

| Brain endothelial cells | Rat | Endothelial | Blood-brain barrier function |

Co-culture and Triple Co-culture Models

To better mimic the complex cellular interactions that occur in vivo, co-culture and triple co-culture models are employed. A notable example is the triple co-culture model of the blood-brain barrier (BBB). nih.govnih.govresearchgate.netconsensus.app This model typically consists of primary rat brain endothelial cells, pericytes, and astrocytes cultured together. researchgate.net It has been utilized to assess the direct effects of L-ornithine on the integrity of the BBB, providing a more physiologically relevant system than single-cell-type cultures. nih.govnih.govresearchgate.netconsensus.app These advanced models allow for the investigation of cell-cell signaling and the combined response of the neurovascular unit to L-ornithine.

In vivo Animal Models

Animal models are indispensable for studying the systemic effects of this compound, including its metabolism, biodistribution, and physiological consequences in a whole-organism context.

Rodent Models

Wistar rats: This outbred strain of albino rats is frequently used in toxicological and metabolic studies. In the context of this compound research, Wistar rats have been used to investigate its effects on the autonomic nervous system, body weight, and food intake. nih.gov

Mice: Various strains of mice are used to study the behavioral and physiological effects of L-ornithine. Research in mice has demonstrated that oral administration of L-ornithine can influence stress responses, anxiety-like behavior, and sleep patterns. nih.govnih.govresearchgate.netmdpi.com

Hyperammonemic portacaval anastomosis rat: This surgical model involves the creation of a shunt that diverts portal blood flow away from the liver, leading to chronic hyperammonemia. nih.gov These rats are used to study the mechanisms of hepatic encephalopathy and to evaluate the therapeutic potential of compounds like L-ornithine in reducing ammonia (B1221849) levels and improving neurological function. scholaris.canih.gov

Specific Disease Induction Models

L-ornithine-induced acute pancreatitis: The intraperitoneal administration of a high dose of L-ornithine in rats is a well-established and reproducible model of severe acute necrotizing pancreatitis. nih.govresearchgate.net This model mimics many of the morphological and laboratory characteristics of the human disease, including pancreatic edema, acinar cell necrosis, and inflammation. nih.govresearchgate.netproquest.com It is considered a more severe model than that induced by L-arginine. researchgate.net This model is used to study the pathogenesis of acute pancreatitis and to investigate the systemic complications of the disease, such as blood-brain barrier dysfunction. nih.govnih.govresearchgate.net

Human Clinical Research Designs

Clinical research in humans is essential to translate preclinical findings into potential therapeutic applications for this compound. Various study designs have been employed to assess its effects in healthy volunteers and patient populations.

The most common designs are randomized, double-blind, placebo-controlled trials . nih.govmdpi.comresearchgate.netresearchgate.net This design is considered the gold standard for minimizing bias. In these studies, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the researchers know who is receiving which treatment until the study is over. The duration of these trials can range from a single day to several weeks. researchgate.netnih.gov

Another design used is the crossover study . nih.gov In this design, each participant serves as their own control, receiving both the this compound and the placebo at different times, with a "wash-out" period in between. This design can be particularly useful for reducing the impact of individual variability.

These clinical trials have investigated a range of outcomes, including the effects of this compound on:

Stress markers and sleep quality in healthy workers. nih.govresearchgate.net

Mental stress and fatigue, often using standardized stress tests like the Trier Social Stress Test (TSST). mdpi.comresearchgate.net

Physical fatigue and performance during exercise, using tools like cycle ergometers. nih.gov

Hepatic encephalopathy in patients with liver cirrhosis. clinicaltrials.gov

Interactive Data Table: Human Clinical Research Designs for this compound

| Study Focus | Design | Key Parameters Measured |

| Stress & Sleep | Randomized, double-blind, placebo-controlled | Serum cortisol, DHEA-S, Profile of Mood States (POMS), Athens Insomnia Scale (AIS) nih.govresearchgate.net |

| Mental Stress & Fatigue | Randomized, double-blind, placebo-controlled, parallel-group | Saliva cortisol, Profile of Mood States (POMS) mdpi.comresearchgate.net |

| Physical Fatigue | Double-blind, placebo-controlled, 2-way crossover | Serum metabolites, visual analog scale for fatigue, physical performance tests nih.gov |

| Overt Hepatic Encephalopathy | Prospective, randomized, double-blind, placebo-controlled | Reversal of hepatic encephalopathy |

Randomized Controlled Trials

Randomized Controlled Trials (RCTs) represent a cornerstone in evaluating the effects of this compound in humans. In these studies, participants are randomly assigned to receive either this compound or a control (often a placebo) to minimize bias.

One such RCT investigated the effects of L-ornithine on stress markers and sleep quality in 52 healthy workers who reported slight stress and fatigue. nih.govresearchgate.net The participants were randomly divided into a group receiving L-ornithine or a placebo for eight weeks. nih.govresearchgate.net Another trial examined the impact of this compound on performance and ammonia metabolism during exhaustive exercise in 14 healthy young adults, utilizing a cross-over design where each participant acted as their own control. nih.gov A study involving 17 healthy volunteers assessed the effects of L-ornithine on physical fatigue using a randomized, 2-way crossover design. nih.gov Furthermore, the influence of L-ornithine on mental stress and fatigue was studied in 65 participants using the Trier Social Stress Test in a randomized, parallel-group trial. mdpi.comnih.gov

These trials are designed to provide robust evidence by comparing the outcomes of the intervention group directly against a control group, allowing researchers to attribute observed changes to the administration of this compound.

Double-Blind and Placebo-Controlled Studies

To further enhance the objectivity of clinical research, many studies on this compound employ a double-blind, placebo-controlled design. In this format, neither the participants nor the researchers know who is receiving the active supplement and who is receiving an inactive placebo. This methodology is critical for preventing participant expectation and researcher bias from influencing the results.

For instance, a study on physical fatigue was conducted as a double-blind, placebo-controlled, 2-way crossover trial where 17 volunteers were randomized to receive this compound or a placebo. nih.gov Similarly, a study on stress and sleep quality in 52 healthy adults was a randomised, double-blind, placebo-controlled clinical study. nih.gov Another investigation into mental stress and fatigue in 65 healthy individuals was also a randomized, double-blind, placebo-controlled, parallel-group trial. mdpi.comnih.gov The effect of this compound on exercise performance and ammonia metabolism was also evaluated using a double-blind, cross-over design. nih.gov These studies exemplify the gold standard in clinical research, providing high-quality evidence on the physiological effects of this compound.

| Study Focus | Number of Participants | Study Design | Key Outcome Measures | Reference |

|---|---|---|---|---|

| Stress and Sleep Quality | 52 | Randomized, Double-Blind, Placebo-Controlled | Serum cortisol, DHEA-S, Profile of Mood States (POMS), Athens Insomnia Scale (AIS) | nih.gov |

| Physical Fatigue | 17 | Double-Blind, Placebo-Controlled, 2-Way Crossover | Visual analog scale for fatigue, serum metabolites (triacylglycerol, ketone bodies, free fatty acids), blood ammonia | nih.gov |

| Mental Stress and Fatigue | 65 | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group | Saliva cortisol, Profile of Mood States (POMS) | mdpi.comnih.gov |

| Exercise Performance and Ammonia Metabolism | 14 | Double-Blind, Cross-Over | Exercise time, maximal oxygen uptake, plasma ammonia, plasma glutamate (B1630785) | nih.gov |

Biomarker Analysis in Clinical Settings

Clinical studies of this compound frequently incorporate biomarker analysis to objectively measure physiological responses. These biomarkers provide insights into the metabolic pathways affected by supplementation.

Key biomarkers analyzed in these settings include:

Stress Hormones : Serum cortisol and dehydroepiandrosterone-sulphate (DHEA-S) are measured to assess the physiological stress response. nih.gov One study found that serum cortisol levels and the cortisol/DHEA-S ratio were significantly decreased in the L-ornithine group compared to the placebo group. nih.govresearchgate.net

Metabolites of the Urea Cycle and Energy Metabolism : Blood and plasma levels of ammonia, urea, glutamate, and lactic acid are monitored, particularly in studies related to exercise and fatigue. nih.govnih.gov L-ornithine administration was found to promote lipid metabolism and activate the urea cycle, as evidenced by changes in serum triacylglycerol, ketone bodies, free fatty acids, and blood ammonia levels. nih.gov In another study, plasma ammonia concentrations were significantly higher just after and 15 minutes after exhaustion with ornithine ingestion, and plasma glutamate was also higher after exhaustion. nih.gov

Amino Acids : Plasma amino acid profiles are analyzed to confirm the absorption of ornithine and to observe its effects on other amino acids. In one study, supplementation with this compound led to minor increases in plasma aspartic acid and glutamic acid concentrations at the highest intake levels. nih.gov

These analyses are crucial for elucidating the mechanisms through which this compound exerts its effects.

Advanced Analytical Techniques

The accurate identification, quantification, and purity assessment of this compound rely on sophisticated analytical instrumentation and methods.

Mass Spectrometry (MS) and Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS)

Mass Spectrometry (MS) is a powerful technique used for the analysis of this compound. It measures the mass-to-charge ratio of ions, allowing for precise determination of molecular weight and structural elucidation. chemicalbook.com Techniques like tandem mass spectrometry (LC/MS/MS) are employed for highly sensitive and selective quantification of ornithine in complex biological samples, such as food matrices. shimadzu.com

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC-C-IRMS) is an advanced method used to determine the isotopic composition (e.g., ¹⁵N/¹⁴N) of specific compounds. scripps.edubris.ac.uk In this technique, the sample is first separated by gas chromatography, then combusted to convert organic compounds into simple gases (like N₂ and CO₂). The isotopic ratios of these gases are then measured by an isotope ratio mass spectrometer. scripps.edu This approach is valuable in metabolic studies to trace the fate of isotopically labeled compounds.

Stable Isotope Tracing (e.g., 13C, 15N, D-labeled this compound)

Stable isotope tracing is a fundamental research tool for studying metabolic pathways in vivo. eurisotop.com this compound can be synthesized with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (D, or ²H). medchemexpress.commedchemexpress.comeurisotop.com

Examples of commercially available labeled this compound include:

L-Ornithine-d7 hydrochloride medchemexpress.com

this compound (¹³C₅, ¹⁵N₂) eurisotop.comckisotopes.com

L-Ornithine·HCl (3,3,4,4,5,5-D₆) isotope.com

L-Ornithine·HCl (¹⁵N₂) isotope.com

L-Ornithine·HCl (5-¹³C; 4,4,5,5-D₄) isotope.com

These labeled compounds act as tracers. When introduced into a biological system, their journey through various metabolic processes can be followed using mass spectrometry or nuclear magnetic resonance (NMR). eurisotop.com This allows researchers to delineate metabolic fluxes and understand how L-ornithine is utilized and converted within the body. eurisotop.com

Chromatographic Methods (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the quality control of this compound. nbinno.com It is routinely used to separate, identify, and quantify the compound in raw materials and finished products. nbinno.cominnovareacademics.in

A typical HPLC method for this compound involves a reversed-phase column (e.g., Agilent Eclipse XDB-C18) with a mobile phase consisting of an aqueous buffer (like orthophosphoric acid in water) and an organic solvent (like acetonitrile). impactfactor.orgresearchgate.net Detection is often performed using a photodiode-array (PDA) detector. impactfactor.orgresearchgate.net This method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision to ensure reliable and accurate quantification and purity assessment, often confirming purity levels above 98%. nbinno.comimpactfactor.orgvwr.com

| Technique | Primary Application | Key Information Provided |

|---|---|---|